rac 7-Hydroxy Acenocoumarol

Content Navigation

Bioanalytical labs risk assay failure when substituting rac 7-Hydroxy Acenocoumarol with parent drug or regioisomers due to isobaric interference. This reference standard solves that. • Guarantees exact retention time resolution from rac 6-hydroxy isomer in LC-MS/MS, preventing peak misidentification. • Calibrates CYP2C9 activity assays in human liver microsomes, enabling accurate DMPK and pharmacogenomic studies. • Supplied with certificate of analysis confirming ≥98% purity, ready for global shipment.

CAS Number

Product Name

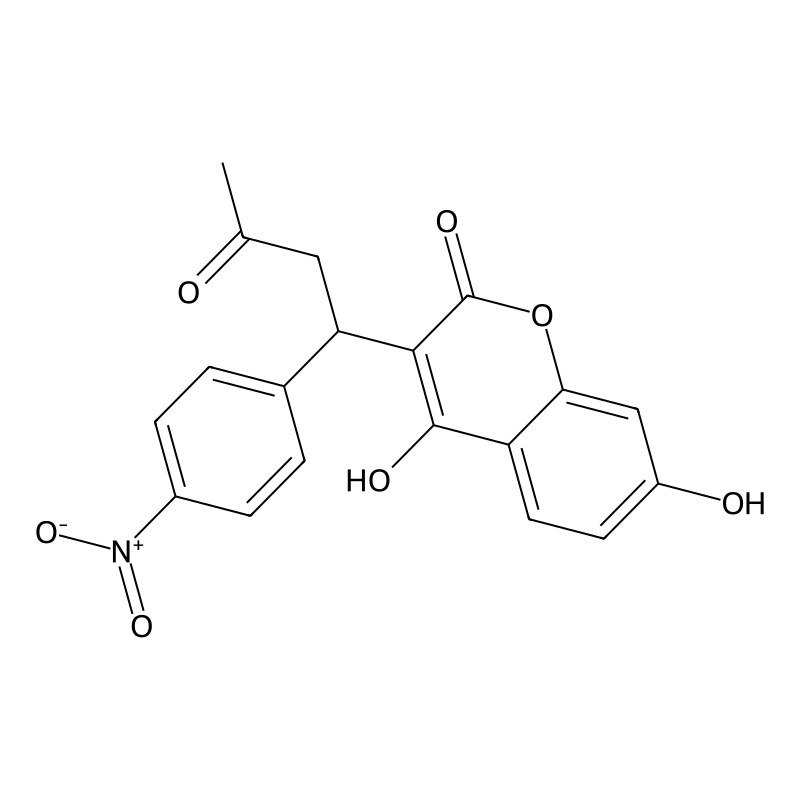

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

rac 7-Hydroxy Acenocoumarol (CAS 64180-12-7) is the primary oxidative metabolite of the coumarin-derived anticoagulant acenocoumarol. In human pharmacokinetics, the biotransformation of acenocoumarol is predominantly catalyzed by the hepatic cytochrome P450 enzyme CYP2C9, which hydroxylates the parent drug to form the 7-hydroxy derivative [1]. For procurement professionals, bioanalytical laboratories, and DMPK (Drug Metabolism and Pharmacokinetics) scientists, this compound is an indispensable analytical reference standard. It is strictly required for calibrating LC-MS/MS assays used in therapeutic drug monitoring (TDM), quantifying in vitro CYP2C9 enzyme kinetics, and conducting pharmacogenomic profiling to identify patients at risk of severe bleeding due to poor metabolizer phenotypes [2].

Research Fit

References

- [1] Ufer, M. (2005). Comparative Pharmacokinetics of Vitamin K Antagonists: Warfarin, Phenprocoumon and Acenocoumarol. Clinical Pharmacokinetics, 44(12), 1227-1246.

- [2] Visser, L. E., et al. (2008). A case study of acenocoumarol sensitivity and genotype-phenotype discordancy explained by combinations of polymorphisms in VKORC1 and CYP2C9. British Journal of Clinical Pharmacology, 66(4), 573-576.

Substituting rac 7-Hydroxy Acenocoumarol with the parent drug, crude metabolic extracts, or related coumarin metabolites fundamentally compromises assay integrity. The parent drug, acenocoumarol, cannot serve as a calibration standard for its own metabolite due to distinct mass-to-charge (m/z) transitions and retention times in mass spectrometry [1]. Furthermore, substitution with the minor regioisomer, rac 6-hydroxy acenocoumarol, is analytically invalid; both are isobaric (sharing the same molecular weight of 369.3 g/mol), meaning they require exact, standard-verified chromatographic retention times to prevent peak integration overlap [2]. Finally, using metabolites from related drugs like 7-hydroxywarfarin fails because the structural presence of the 4-nitrophenyl group in acenocoumarol completely alters the ionization efficiency, fragmentation pattern, and phase II conjugation profile, mandating the procurement of the exact 7-hydroxy acenocoumarol standard for any acenocoumarol-specific bioanalysis [1].

Substitution Risk

CYP2C9 Phenotyping Biomarker

The formation of 7-hydroxyacenocoumarol is the dominant metabolic pathway for acenocoumarol clearance and is highly sensitive to CYP2C9 genetic polymorphisms. Clinical pharmacokinetic data demonstrate that in patients carrying the CYP2C9 *3 variant (poor metabolizers), the formation clearance of the 7-hydroxy metabolite drops to approximately 10% of the baseline seen in wild-type (CYP2C9 *1/*1) populations [1]. This massive quantitative differential makes 7-hydroxyacenocoumarol the strictly required biomarker for correlating acenocoumarol clearance with patient genotype, a function that the parent drug or minor metabolites cannot perform.

| Evidence Dimension | Formation clearance rate based on CYP2C9 genotype |

| Target Compound Data | ~10% formation clearance in CYP2C9 *3 carriers |

| Comparator Or Baseline | 100% formation clearance in wild-type CYP2C9 *1/*1 baseline |

| Quantified Difference | 90% reduction in formation rate for poor metabolizers |

| Conditions | In vivo oral clearance and in vitro human liver microsome assays |

Procurement of this exact standard is mandatory for pharmacogenomic assays and TDM workflows aiming to identify CYP2C9-deficient patients at risk of severe hemorrhage.

Isobaric Regioisomer Resolution in LC-MS/MS

In mass spectrometry-based bioanalysis, rac 7-hydroxy acenocoumarol yields a primary precursor ion [M-H]- at m/z 368.1. Because the minor metabolite 6-hydroxy acenocoumarol is an exact isobar (also yielding m/z 368.1), mass transitions alone cannot distinguish between the two [1]. An authentic, high-purity reference standard of the 7-hydroxy isomer must be procured to establish the exact chromatographic retention time (RT) required to baseline-resolve the primary metabolite from the 6-hydroxy interference during Multiple Reaction Monitoring (MRM) methods.

| Evidence Dimension | Precursor ion mass and regioisomer resolution |

| Target Compound Data | [M-H]- at m/z 368.1 (requires RT mapping) |

| Comparator Or Baseline | 6-hydroxy acenocoumarol (isobaric, [M-H]- at m/z 368.1) |

| Quantified Difference | 0 Da mass difference, necessitating strict RT standard calibration |

| Conditions | Negative electrospray ionization (ESI-) LC-MS/MS |

Analytical laboratories must procure the pure 7-hydroxy standard to validate LC-MS/MS methods and ensure regulatory compliance by proving baseline resolution from isobaric metabolites.

Stereoselective Biliary Excretion

The elimination profile of 7-hydroxyacenocoumarol is highly distinct from the parent drug. While R-acenocoumarol is excreted in bile both free and conjugated, the 7-hydroxy metabolite is excreted extensively as conjugates in the bile but remains free in the urine. Furthermore, the biliary excretion exhibits significant stereoselectivity: the ratio of free to conjugated 7-hydroxyacenocoumarol is observed to be three times higher for the S-isomer than for the R-isomer[1]. This complex phase II conjugation behavior requires the exact metabolite standard to accurately quantify transport rates.

| Evidence Dimension | Biliary free-to-conjugated excretion ratio |

| Target Compound Data | S-isomer free/conjugated ratio is 3x higher than R-isomer |

| Comparator Or Baseline | Parent acenocoumarol (lacks this specific 3-fold stereoselective conjugate ratio) |

| Quantified Difference | 3-fold stereoselective difference in biliary conjugation |

| Conditions | In vivo biliary excretion and transport models |

DMPK scientists require this specific metabolite standard to accurately model hepatic clearance, biliary transport, and phase II conjugation pathways, which cannot be inferred from parent drug data.

TDM LC-MS/MS Assays

Used as the primary calibration standard in clinical laboratories to quantify acenocoumarol metabolism in patient plasma or urine. Accurate measurement of the 7-hydroxy metabolite directly supports dose-adjustment protocols for individuals with CYP2C9 polymorphisms, preventing severe hemorrhage [1].

In Vitro CYP2C9 Phenotyping and DDI Screening

Serves as the target analyte in human liver microsome (HLM) and recombinant enzyme assays. By using acenocoumarol as a probe substrate and measuring the formation rate of 7-hydroxyacenocoumarol, researchers can evaluate the inhibitory or inductive potential of novel drug candidates on CYP2C9 [2].

PK and Biliary Transport Modeling

Utilized in preclinical DMPK studies to map phase II conjugation (glucuronidation) and biliary excretion rates. The standard is necessary to distinguish the stereoselective elimination profile of the 7-hydroxy metabolite from the parent drug and other minor regioisomers [3].

Application Fit

References

- [1] Visser, L. E., et al. (2008). A case study of acenocoumarol sensitivity and genotype-phenotype discordancy explained by combinations of polymorphisms in VKORC1 and CYP2C9. British Journal of Clinical Pharmacology, 66(4), 573-576.

- [2] Ufer, M. (2005). Comparative Pharmacokinetics of Vitamin K Antagonists: Warfarin, Phenprocoumon and Acenocoumarol. Clinical Pharmacokinetics, 44(12), 1227-1246.

- [3] PubChemLite. Rac 7-hydroxy acenocoumarol (C19H15NO7) Mass Spectrometry Profile.

XLogP3

Explore Compound Types